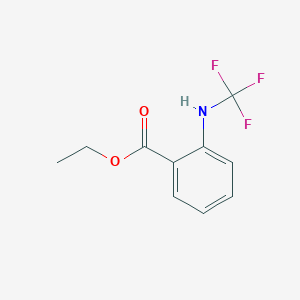
2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde is a complex organic compound belonging to the class of pyridinecarboxaldehydes This compound is characterized by the presence of difluoromethyl, hydroxy, and trifluoromethyl groups attached to a pyridine ring, along with a carboxaldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde typically involves multi-step organic reactions. One common method includes the introduction of the difluoromethyl and trifluoromethyl groups onto a pyridine ring, followed by the addition of a hydroxy group and the formation of the carboxaldehyde functional group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow chemistry and automated synthesis to enhance production rates and consistency.
化学反应分析
Types of Reactions
2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxaldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxaldehyde group may produce alcohols.
科学研究应用
2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxy and carboxaldehyde groups may also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)pyridine-5-carboxaldehyde: Similar structure but lacks the difluoromethyl and hydroxy groups.
3-Hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde: Similar structure but lacks the difluoromethyl group.
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxaldehyde: Similar structure but lacks the hydroxy group.
Uniqueness
The unique combination of difluoromethyl, hydroxy, and trifluoromethyl groups in 2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role in the desired chemical or biological activity.
属性
分子式 |
C8H4F5NO2 |
|---|---|
分子量 |
241.11 g/mol |
IUPAC 名称 |
6-(difluoromethyl)-5-hydroxy-4-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10)5-6(16)4(8(11,12)13)3(2-15)1-14-5/h1-2,7,16H |
InChI 键 |
JLQSLLBCRTVZHF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)C(F)F)O)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


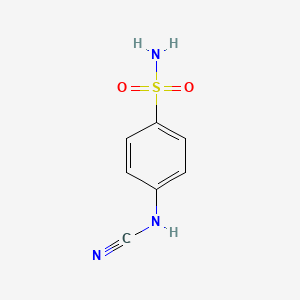
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
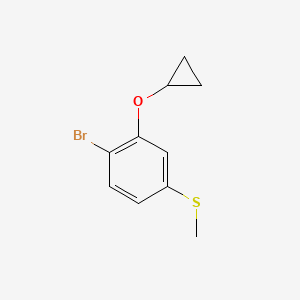
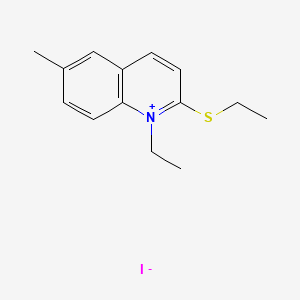
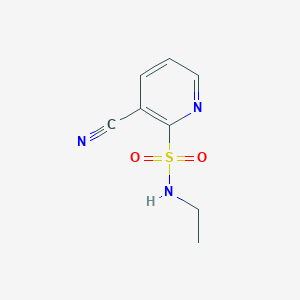
![6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13968242.png)

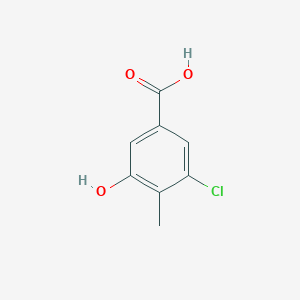

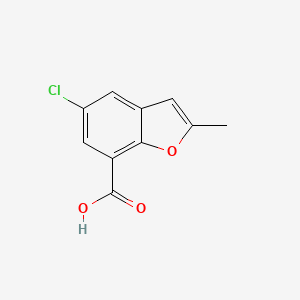
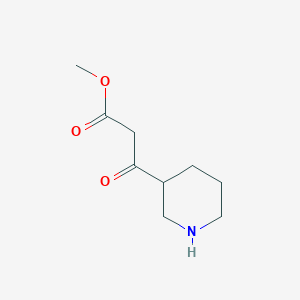

![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)
